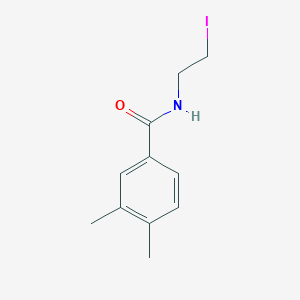

N-(2-iodoethyl)-3,4-dimethylbenzamide

説明

N-(2-Iodoethyl)-3,4-dimethylbenzamide is a benzamide derivative featuring a 3,4-dimethylbenzoyl core with an N-bound 2-iodoethyl substituent. While specific data on this compound are absent in the provided evidence, insights can be drawn from structurally analogous N-substituted benzamides. Benzamides are a versatile class of compounds with applications ranging from flavor enhancers to pharmaceuticals, depending on their substituents.

特性

CAS番号 |

15257-85-9 |

|---|---|

分子式 |

C11H14INO |

分子量 |

303.14 g/mol |

IUPAC名 |

N-(2-iodoethyl)-3,4-dimethylbenzamide |

InChI |

InChI=1S/C11H14INO/c1-8-3-4-10(7-9(8)2)11(14)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |

InChIキー |

MVWGQZNQTAVTQH-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)C(=O)NCCI)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodoethyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-iodoethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general steps are as follows:

Activation of 3,4-dimethylbenzoic acid: The carboxylic acid group of 3,4-dimethylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Amidation: The activated 3,4-dimethylbenzoic acid is then reacted with 2-iodoethylamine in the presence of a base like triethylamine to form N-(2-iodoethyl)-3,4-dimethylbenzamide.

Industrial Production Methods

Industrial production of N-(2-iodoethyl)-3,4-dimethylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

N-(2-iodoethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: The benzamide moiety can participate in coupling reactions with various electrophiles to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution Reactions: Products include N-(2-azidoethyl)-3,4-dimethylbenzamide, N-(2-thiocyanatoethyl)-3,4-dimethylbenzamide, and N-(2-methoxyethyl)-3,4-dimethylbenzamide.

Oxidation: Products include N-(2-iodoethyl)-3,4-dimethylbenzamide N-oxide.

Reduction: Products include N-(2-ethylamino)-3,4-dimethylbenzamide.

科学的研究の応用

N-(2-iodoethyl)-3,4-dimethylbenzamide has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Radiolabeling: Due to the presence of iodine, it can be used in the synthesis of radioiodinated compounds for imaging and diagnostic purposes in nuclear medicine.

作用機序

The mechanism of action of N-(2-iodoethyl)-3,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodoethyl group can facilitate the formation of covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among benzamide derivatives lie in their N-substituents and aromatic ring modifications:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (N-position) | Aromatic Ring Modifications | logP | Application |

|---|---|---|---|---|---|---|

| (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) | C₁₇H₂₅NO₂ | 275.39 | Methoxy-methylpentan-2-yl | 3,4-dimethyl | 3.5–4.2 | Umami flavor enhancer |

| N-(4-Chloro-2-fluorophenyl)-3,4-dimethylbenzamide | C₁₅H₁₃ClFNO | 277.72 | 4-chloro-2-fluorophenyl | 3,4-dimethyl | 4.83 | Not specified (research) |

| LMK235 (HDAC inhibitor) | C₁₆H₂₄N₂O₃ | 292.37 | Hydroxyamino-oxohexyl | 3,5-dimethyl | N/A | Anticancer therapy |

| N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807) | C₁₅H₁₉NO₃ | 261.32 | Heptan-4-yl | Benzo[d][1,3]dioxole | ~3.8 | Umami flavor enhancer |

Notes:

- S9229 and S807 are potent umami receptor agonists, effective at 1,000-fold lower concentrations than monosodium glutamate (MSG) .

Metabolic and Toxicological Profiles

- S9229 and S807: Rapid oxidative metabolism in rat and human liver microsomes via hydroxylation, dihydroxylation, and glucuronidation.

- LMK235: Limited metabolic data available, but its combination with cisplatin reduced hypoxia-induced drug resistance in cancer cells without overt toxicity in preclinical models .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。